molecular formula C14H18F3N5 B10934344 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10934344
M. Wt: 313.32 g/mol
InChI Key: ZPICEULXBBFGAV-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The presence of trifluoromethyl groups often enhances the biological activity of compounds, making them valuable in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method includes the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can influence its biological activity and chemical reactivity. The trifluoromethyl group further enhances its pharmacokinetic properties .

Properties

Molecular Formula

C14H18F3N5

Molecular Weight

313.32 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H18F3N5/c1-5-22-10(3)11(7-18-22)8-21(4)13-19-9(2)6-12(20-13)14(15,16)17/h6-7H,5,8H2,1-4H3

InChI Key

ZPICEULXBBFGAV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C2=NC(=CC(=N2)C(F)(F)F)C)C

Origin of Product

United States

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